BenchChemオンラインストアへようこそ!

4-acetyl-N-(2,6-dimethylphenyl)benzamide

HDAC Epigenetics Cancer

4-Acetyl-N-(2,6-dimethylphenyl)benzamide (CAS 696629-10-4) is a substituted benzamide derivative with the molecular formula C17H17NO2 and molecular weight 267.32 g/mol. The compound features a 2,6-dimethylphenyl group attached to the amide nitrogen and a 4-acetyl substituent on the benzamide ring.

Molecular Formula C17H17NO2
Molecular Weight 267.32g/mol
Cat. No. B499973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(2,6-dimethylphenyl)benzamide
Molecular FormulaC17H17NO2
Molecular Weight267.32g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C17H17NO2/c1-11-5-4-6-12(2)16(11)18-17(20)15-9-7-14(8-10-15)13(3)19/h4-10H,1-3H3,(H,18,20)
InChIKeyGMRVHQUTVDSKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-N-(2,6-dimethylphenyl)benzamide: Procurement-Specification Grade Compound with Defined HDAC, ACC, and CYP Selectivity Profiles


4-Acetyl-N-(2,6-dimethylphenyl)benzamide (CAS 696629-10-4) is a substituted benzamide derivative with the molecular formula C17H17NO2 and molecular weight 267.32 g/mol . The compound features a 2,6-dimethylphenyl group attached to the amide nitrogen and a 4-acetyl substituent on the benzamide ring. Physicochemical characterization includes a predicted density of 1.150±0.06 g/cm³, boiling point of 358.4±42.0 °C, pKa of 12.75±0.70, and calculated LogP of 3.42 . It is available from commercial suppliers as a research-grade compound, typically at ≥95% purity . The compound has been investigated in multiple biochemical contexts including histone deacetylase (HDAC) inhibition, acetyl-CoA carboxylase (ACC) modulation, and cytochrome P450 enzyme interaction studies [1][2][3].

Why 4-Acetyl-N-(2,6-dimethylphenyl)benzamide Cannot Be Replaced by Other N-(2,6-Dimethylphenyl)benzamide Derivatives


Substitution among N-(2,6-dimethylphenyl)benzamide analogs is not straightforward due to divergent target engagement profiles and off-target liabilities. The 4-acetyl substituent confers a specific pattern of enzyme inhibition that differs markedly from related compounds bearing amino, cyano, fluoro, or dimethylamino groups at the 4-position [1]. For instance, 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide/LY201116) is a potent anticonvulsant but undergoes rapid metabolic N-acetylation, converting to 4-acetyl-N-(2,6-dimethylphenyl)benzamide in vivo, which alters its pharmacological profile [2]. The acetyl group also influences hydrogen bonding capacity, lipophilicity (LogP 3.42), and target selectivity, with differential effects observed across HDAC isoforms, ACC isozymes, and CYP enzymes [3]. Generic substitution without understanding these quantitative differences risks unintended loss of on-target potency or introduction of off-target effects, particularly in assays involving HDAC2, HDAC3, HDAC10, ACC2, or CYP2D6 [4][5].

Quantitative Differentiation Evidence: 4-Acetyl-N-(2,6-dimethylphenyl)benzamide vs. Structural Analogs


HDAC10 Potency and Isoform Selectivity: Sub-10 nM HDAC10 Inhibition with >450-Fold Window Over HDAC8

4-Acetyl-N-(2,6-dimethylphenyl)benzamide demonstrates potent inhibition of HDAC10 with an IC50 of 5.70 nM, compared to significantly weaker activity against HDAC8 (IC50 = 2,580 nM), representing a >450-fold selectivity window [1]. The compound also inhibits HDAC2 with an IC50 of 21 nM, providing a ~3.7-fold preference for HDAC10 over HDAC2 [2]. In cellular HDAC activity assays, the compound inhibits HDAC activity in human NB4 cells with EC50 values of 430 nM (histone H4 acetylation) and 460 nM (histone H3 acetylation) after 24-hour treatment [3]. In contrast, a comparator HDAC inhibitor CFH401 shows IC50 values of 42 nM (HDAC1), 30 nM (HDAC3), and 20 nM (HDAC6), exhibiting a distinct isoform selectivity pattern [4].

HDAC Epigenetics Cancer

ACC2 Selective Inhibition: 186 nM ACC2 Potency with Minimal ACC1 Activity (IC50 >100,000 nM)

4-Acetyl-N-(2,6-dimethylphenyl)benzamide exhibits selective inhibition of acetyl-CoA carboxylase 2 (ACC2) with an IC50 of 186 nM, while showing essentially no inhibition of ACC1 (IC50 >100,000 nM), yielding >537-fold selectivity for ACC2 over ACC1 [1]. This selectivity profile contrasts with known ACC inhibitors such as compound BDBM50365279, which potently inhibits both ACC1 (IC50 = 7 nM in rat, 32 nM in human) and ACC2 (IC50 = 8 nM) with no isoform discrimination [2][3]. Additionally, another ACC inhibitor from the same chemical series shows ACC1 inhibition with IC50 = 1,600 nM [4].

Acetyl-CoA Carboxylase Metabolism Metabolic Disease

CYP2D6 Liability Assessment: Minimal CYP2D6 Inhibition (IC50 >20,000 nM) Supports Favorable Drug Interaction Profile

4-Acetyl-N-(2,6-dimethylphenyl)benzamide demonstrates minimal inhibition of CYP2D6, with IC50 values reported as >20,000 nM in one assay and >10,000 nM in a separate human liver microsome assay [1][2]. This low CYP2D6 inhibitory potential contrasts with numerous benzamide derivatives and marketed drugs that exhibit significant CYP2D6 inhibition, which can lead to clinically relevant drug-drug interactions. For comparison, a structurally related compound from the same screening panel showed CYP2D6 IC50 >10,000 nM, while its activity against tyrosine kinases Fes and Fer was IC50 = 99 nM and 85 nM respectively [3].

ADME Drug-Drug Interaction Cytochrome P450

Acetylcholinesterase Counter-Screening: No Inhibition at 26 μM Establishes Cholinergic Safety Baseline

In acetylcholinesterase (AChE) inhibition assays, 4-acetyl-N-(2,6-dimethylphenyl)benzamide showed no inhibitory activity at a concentration of 26 μM . This finding provides a baseline for cholinergic safety assessment, distinguishing it from other benzamide-containing compounds that may exhibit off-target AChE inhibition. For context, structurally distinct compounds such as compound 6 (CAS 2049681-10-7) have demonstrated potent AChE inhibition with IC50 values of 22.21 nM .

Safety Pharmacology Cholinesterase Off-Target

Recommended Procurement and Research Application Scenarios for 4-Acetyl-N-(2,6-dimethylphenyl)benzamide


HDAC10-Selective Epigenetic Probe Development for Cancer Target Validation

Given its potent HDAC10 inhibition (IC50 = 5.70 nM) and substantial selectivity over HDAC8 (>450-fold), this compound is ideally suited as a chemical probe for dissecting HDAC10-specific functions in cancer biology [8]. Researchers investigating HDAC10's role in autophagy, chemotherapy resistance, or neuroblastoma progression can utilize this compound to distinguish HDAC10-mediated effects from those of class I HDACs [9]. The cellular activity confirmed in NB4 cells (EC50 430-460 nM) supports its use in cell-based assays [10].

ACC2-Selective Tool for Metabolic Disease and Obesity Research

With >537-fold selectivity for ACC2 (IC50 = 186 nM) over ACC1 (IC50 >100,000 nM), this compound enables selective pharmacological inhibition of ACC2 without confounding ACC1-mediated effects on lipogenesis [8]. This profile is particularly valuable for studies investigating fatty acid oxidation enhancement in skeletal muscle, hepatic steatosis, or insulin resistance, where dual ACC1/ACC2 inhibition may produce undesirable lipid-related side effects [9].

Low CYP2D6-Liability Reference Compound for ADME and Drug Interaction Studies

The compound's minimal CYP2D6 inhibition (IC50 >20,000 nM) makes it an excellent reference standard for ADME panels and drug-drug interaction screening [8]. It can serve as a negative control for CYP2D6-mediated metabolism studies or as a comparator when evaluating the CYP inhibition liability of novel benzamide derivatives [9].

Metabolite Identification Standard for Ameltolide Pharmacokinetic Studies

As the N-acetylated metabolite of Ameltolide (LY201116, 4-amino-N-(2,6-dimethylphenyl)benzamide), this compound serves as an essential analytical standard for LC-MS/MS quantification of Ameltolide metabolism in preclinical and clinical pharmacokinetic studies [8][9]. Procurement of high-purity material is critical for accurate metabolite identification and quantification in biological matrices [10].

Quote Request

Request a Quote for 4-acetyl-N-(2,6-dimethylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.